Essential Intermediate for Drospirenone Synthesis: Unmatched Commercial Relevance
3β,7α,15α-Trihydroxy-5-androsten-17-one is uniquely defined as a key intermediate for the synthesis of drospirenone, the active ingredient in the fourth-generation oral contraceptive Yasmin® [1]. In contrast, other related DHEA metabolites, such as 7α-hydroxy-DHEA, 7β-hydroxy-DHEA, and 7-oxo-DHEA, lack this specific industrial application; they are primarily investigated for their endogenous biological activities but are not utilized as drospirenone precursors [2]. The 7α,15α-dihydroxylation pattern is structurally mandatory for the subsequent chemical transformations leading to drospirenone [3].
| Evidence Dimension | Synthetic Utility / Industrial Application |
|---|---|
| Target Compound Data | Key intermediate for drospirenone (Yasmin® API) |
| Comparator Or Baseline | 7α-OH-DHEA, 7β-OH-DHEA, 7-oxo-DHEA |
| Quantified Difference | Not applicable (qualitative differentiation) |
| Conditions | Industrial steroid API synthesis route |
Why This Matters
This specific compound's role as the essential drospirenone intermediate makes it irreplaceable for pharmaceutical manufacturers producing this contraceptive API.
- [1] Li H, Sun J, Xu Z. Biotransformation of DHEA into 7α,15α-diOH-DHEA. Methods Mol Biol. 2017;1645:289-295. doi: 10.1007/978-1-4939-7183-1_20. View Source
- [2] Mo Q, et al. Dehydroepiandrosterone and its metabolites: Differential effects on androgen receptor trafficking and transcriptional activity. J Steroid Biochem Mol Biol. 2006;99(1):50-58. View Source
- [3] Zhang X, et al. Microemulsion system for Colletotrichum lini ST-1 biotransformation of dehydroepiandrosterone to 7α,15α-diOH-DHEA. Biochem Eng J. 2018;137:150-157. View Source
